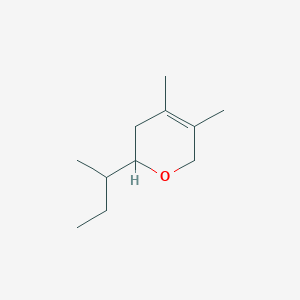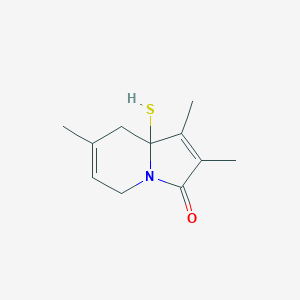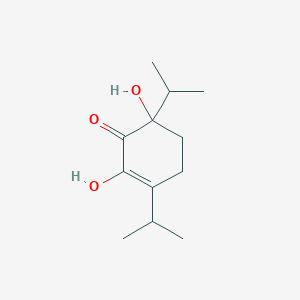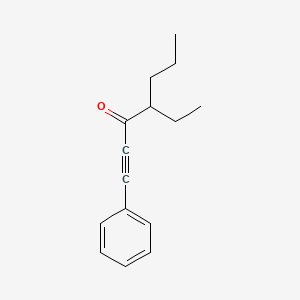
4-Ethyl-1-phenylhept-1-yn-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethyl-1-phenylhept-1-yn-3-one is an organic compound with the molecular formula C15H18O It is a member of the enynone family, characterized by the presence of both alkyne and ketone functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-1-phenylhept-1-yn-3-one typically involves the reaction of 4-ethyl-1-phenylhept-1-yne with an oxidizing agent to introduce the ketone functionality. Common reagents used in this process include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane (CH2Cl2) at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process typically includes the use of catalysts to enhance the reaction rate and selectivity. Solvent recovery and recycling are also important aspects of the industrial production process to minimize waste and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions
4-Ethyl-1-phenylhept-1-yn-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids using strong oxidizing agents such as potassium permanganate.
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Substitution: The alkyne group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted alkynes.
Wissenschaftliche Forschungsanwendungen
4-Ethyl-1-phenylhept-1-yn-3-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-ethyl-1-phenylhept-1-yn-3-one involves its interaction with various molecular targets. The alkyne group can participate in cycloaddition reactions, forming cyclic compounds that may interact with biological macromolecules. The ketone group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The exact molecular pathways and targets are still under investigation.
Vergleich Mit ähnlichen Verbindungen
4-Ethyl-1-phenylhept-1-yn-3-one can be compared with other enynones such as:
1-Phenyl-2-propyn-1-one: Similar structure but lacks the ethyl group, leading to different reactivity and applications.
4-Phenyl-1-butyne-3-one: Similar structure but with a shorter carbon chain, affecting its physical and chemical properties.
1-Phenyl-1-pentyne-3-one:
Eigenschaften
CAS-Nummer |
918638-75-2 |
|---|---|
Molekularformel |
C15H18O |
Molekulargewicht |
214.30 g/mol |
IUPAC-Name |
4-ethyl-1-phenylhept-1-yn-3-one |
InChI |
InChI=1S/C15H18O/c1-3-8-14(4-2)15(16)12-11-13-9-6-5-7-10-13/h5-7,9-10,14H,3-4,8H2,1-2H3 |
InChI-Schlüssel |
AOZNABWUUDXSRZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(CC)C(=O)C#CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


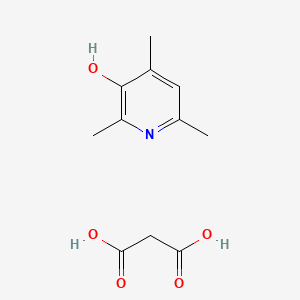
![3-Fluoro-4'-heptyl[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12612694.png)
![4-[4-(Difluoromethyl)triazol-1-yl]benzonitrile](/img/structure/B12612706.png)
![[4-Oxo-1-(2-oxoethoxy)cyclohexa-2,5-dien-1-yl]methyl acetate](/img/structure/B12612708.png)
![N-(4-{[2-(Dimethylamino)ethyl]amino}-3-nitrophenyl)acetamide](/img/structure/B12612712.png)
![1H-Indazole-3-carboxylic acid, 1-[(2-chloro-4-fluorophenyl)methyl]-](/img/structure/B12612716.png)


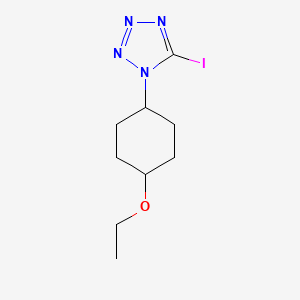
![{2,4-Bis[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol](/img/structure/B12612752.png)
